What are the physical and chemical properties of ethylenediamine monohydrochloride?
What are the physical and chemical properties of ethylenediamine monohydrochloride?
An In-depth Technical Guide to the Physical and Chemical Properties of Ethylenediamine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of ethylenediamine monohydrochloride. The information is curated for professionals in research and drug development, with a focus on presenting quantitative data, experimental context, and key chemical behaviors.
Introduction
Ethylenediamine monohydrochloride (CAS No: 18299-54-2) is the salt formed from the neutralization of one of the two amine groups of ethylenediamine with one equivalent of hydrochloric acid.[1][2] Ethylenediamine itself is a versatile organic compound widely used as a building block in chemical synthesis, particularly in the production of chelating agents like EDTA, pharmaceuticals, and polymers.[3][4][5] The monohydrochloride salt retains one free primary amine group and one ammonium group, giving it unique properties as a bifunctional molecule and a buffer. This guide will delve into its specific physical and chemical characteristics.
Physical Properties
Ethylenediamine monohydrochloride is typically a solid material at room temperature. Its properties are influenced by the presence of both the ionic ammonium chloride group and the covalent amine group.
| Property | Value | Source |
| Molecular Formula | C₂H₉ClN₂ | [1][2] |
| Molecular Weight | 96.56 g/mol | [6] |
| Appearance | White crystalline solid or powder | [7] |
| Melting Point | Data for the monohydrochloride is not readily available. The related dihydrochloride salt has a melting point of >300 °C.[8] The parent compound, ethylenediamine, melts at 8.5 °C.[9] | |
| Boiling Point | Not applicable (decomposes). The parent ethylenediamine boils at 116-118 °C.[4][9][10] | |
| Solubility | Highly soluble in water.[7] The related dihydrochloride is soluble in water at 300 g/L (20°C).[11] The parent compound is miscible with water and ethanol.[10][12] |
Chemical Properties and Structure
The chemical nature of ethylenediamine monohydrochloride is defined by the interplay between its protonated and free amine groups.
| Property | Value | Source |
| IUPAC Name | ethane-1,2-diamine;hydrochloride | |
| Canonical SMILES | C(CN)N.Cl | [1][6] |
| InChI | InChI=1S/C2H8N2.ClH/c3-1-2-4;/h1-4H2;1H | [1][6] |
| InChIKey | HCFPRFJJTHMING-UHFFFAOYSA-N | [1][6] |
| pKa | The parent ethylenediamine has two pKa values: pKa1 = 7.56 and pKa2 = 10.71.[3][13] The monohydrochloride exists as the singly protonated species. | |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[14] The parent compound also readily absorbs CO₂ from the air.[12][14] |
Chemical Reactivity and Applications
The reactivity of ethylenediamine monohydrochloride is characterized by the presence of a nucleophilic primary amine and a protonated amine, which can act as a weak acid.
-
Basicity and Buffering: With one free amine group, the compound is basic. The presence of the ammonium ion allows it to act as a buffering agent in aqueous solutions.
-
Coordination Chemistry: Like its parent compound, the monohydrochloride can act as a ligand in coordination chemistry. The free amine group can donate its lone pair of electrons to a metal ion. Ethylenediamine is a well-known bidentate chelating ligand, forming stable complexes with metal ions like cobalt and copper.[10][12]
-
Synthesis: It serves as a precursor in organic synthesis. For instance, it is used in the mechanochemical synthesis of unsymmetrical salen ligands, where the monohydrochloride salt acts as a stable intermediate.[15]
-
Pharmaceutical Applications: The parent compound, ethylenediamine, is used as a solubilizing agent for theophylline in the bronchodilator drug aminophylline.[4][9] Its salts are important in various pharmaceutical formulations.
Caption: Acid-base chemistry of ethylenediamine.
Experimental Protocols
A. Synthesis of Ethylenediamine Monohydrochloride
The synthesis of the monohydrochloride salt is a straightforward acid-base reaction. However, the industrial production of the parent ethylenediamine is more complex.
1. Industrial Production of Ethylenediamine (Precursor):
-
Reaction: 1,2-dichloroethane is treated with ammonia under pressure at 180 °C in an aqueous medium.[4][10][12]
-
Mechanism: This is a nucleophilic substitution reaction where the amine group of ammonia displaces the chloride ions.
-
Byproducts: Hydrogen chloride is generated, which forms salts with the amines. Diethylenetriamine (DETA) and triethylenetetramine (TETA) are also formed as byproducts.[4]
-
Purification: Sodium hydroxide is added to liberate the free amine from its salt. The resulting ethylenediamine is then recovered and purified by fractional distillation.[4]
Caption: Simplified workflow for ethylenediamine synthesis.
2. Preparation of the Monohydrochloride Salt:
-
Methodology: To a solution of purified ethylenediamine in a suitable solvent (e.g., ethanol), one molar equivalent of hydrochloric acid is added slowly with stirring.
-
Control: The temperature should be controlled, as the neutralization reaction is exothermic.
-
Isolation: The resulting ethylenediamine monohydrochloride salt, being less soluble in the organic solvent than the free base, will precipitate out. It can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
B. Standard Methodologies for Property Determination
-
Melting Point: Determined using a capillary melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Solubility: Qualitative solubility is determined by adding a small amount of the solute to a known volume of solvent at a specific temperature and observing its dissolution. Quantitative solubility involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute in the supernatant by gravimetric analysis or spectroscopy.
-
pKa Determination: Potentiometric titration is a standard method. A solution of the substance is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Safety and Handling
Ethylenediamine and its salts require careful handling due to their hazardous properties.
-
Hazards: The parent compound is flammable, corrosive, and a sensitizer.[3][16][17] It can cause severe skin burns, eye damage, and may cause allergic skin reactions or asthma symptoms if inhaled.[16][17][18] The hydrochloride salts are also irritants.[5][19]
-
Handling Precautions: Use in a well-ventilated area or under a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[19] Keep containers tightly closed as the material is hygroscopic.[14][19]
Caption: Ethylenediamine as a bidentate ligand.
References
- 1. ethylenediamine monohydrochloride - Wikidata [wikidata.org]
- 2. Ethylenediamine monohydrochloride | C2H9ClN2 | CID 458598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 5. Buy Ethylenediamine dihydrochloride | 333-18-6 [smolecule.com]
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- 8. chemwhat.com [chemwhat.com]
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- 11. Ethylenediamine dihydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 12. atamankimya.com [atamankimya.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. ETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. carlroth.com [carlroth.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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